molecular formula C13H14N4O3S B4939109 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B4939109
M. Wt: 306.34 g/mol
InChI Key: WUNDRZNUDVGIFD-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide: is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a butyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed:

    Reduction: N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiadiazole ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials

    Biology: Thiadiazole derivatives, including N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. These compounds are studied for their potential use as therapeutic agents.

    Medicine: The compound is investigated for its potential as a drug candidate due to its biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: this compound is used in the development of agrochemicals and pesticides due to its potential biological activities against pests and pathogens.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: The compound may inhibit specific enzymes involved in essential biological processes, leading to the disruption of cellular functions.

    Interacting with DNA: The compound may bind to DNA, interfering with DNA replication and transcription, which can result in cell death or inhibition of cell growth.

    Modulating Signaling Pathways: The compound may affect various signaling pathways involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: This compound has a similar structure but with the nitro group at the 4-position of the benzamide ring. It may exhibit different biological activities and chemical reactivity.

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide: This compound has a chloroacetamide moiety instead of a nitrobenzamide moiety. It may have different applications and properties.

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide: This compound contains an iodine atom instead of a nitro group. It may be used in different synthetic applications and exhibit unique reactivity.

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-2-3-8-11-15-16-13(21-11)14-12(18)9-6-4-5-7-10(9)17(19)20/h4-7H,2-3,8H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNDRZNUDVGIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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